4-(4-CHLOROPHENYL)-6-[(3,4-DIMETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
Description
4-(4-CHLOROPHENYL)-6-[(3,4-DIMETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethylphenylamino group, a methylthio group, and a carbonitrile group attached to a pyrimidine ring
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dimethylanilino)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4S/c1-12-4-9-16(10-13(12)2)23-19-17(11-22)18(24-20(25-19)26-3)14-5-7-15(21)8-6-14/h4-10H,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIAEYFBZZNVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-6-[(3,4-DIMETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3,4-dimethylaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with thiourea and malononitrile under basic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in dry dichloromethane, followed by the addition of perchloric acid, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-6-[(3,4-DIMETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various nucleophiles
Scientific Research Applications
4-(4-CHLOROPHENYL)-6-[(3,4-DIMETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-6-[(3,4-DIMETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure with two fused pyrimidine rings and exhibit comparable chemical properties.
Pyrazolo[3,4-d]pyrimidines: These derivatives are known for their potential as enzyme inhibitors and have been studied for their anti-cancer activities.
Uniqueness
4-(4-CHLOROPHENYL)-6-[(3,4-DIMETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl and dimethylphenylamino groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
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